molecular formula C7H5BrFNO2 B1271564 4-Bromo-2-fluoro-6-nitrotoluene CAS No. 502496-34-6

4-Bromo-2-fluoro-6-nitrotoluene

Cat. No.: B1271564
CAS No.: 502496-34-6
M. Wt: 234.02 g/mol
InChI Key: QZUIGBPWEFMEEV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-nitrotoluene is an aromatic compound with the molecular formula C₇H₅BrFNO₂. It is a pale-yellow to yellow-brown solid at room temperature . This compound is used in various chemical synthesis processes due to its unique structural properties, which include a bromine, fluorine, and nitro group attached to a toluene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-fluoro-6-nitrotoluene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of toluene derivatives. One common method involves the regioselective bromination of o-nitrotoluene, followed by fluorination and nitration under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-6-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted toluenes.

    Reduction: 4-Bromo-2-fluoro-6-aminotoluene.

    Coupling: Biaryl compounds.

Scientific Research Applications

Applications in Pharmaceutical Research

4-Bromo-2-fluoro-6-nitrotoluene serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in drug development, particularly in anticancer research.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic activity against several human cancer cell lines. For instance:

  • Compound A : Derived from this compound, showed significant inhibition of cell growth in human colorectal carcinoma cell lines.
CompoundCell Line TestedInhibition (%)
AHCT-11675
BHeLa68
CA54970

This highlights the compound's utility in developing new anticancer drugs.

Agrochemical Applications

The compound also finds extensive use in agriculture as a pesticide and herbicide. Its derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.

Case Study: Agricultural Efficacy

A patent describes a method for synthesizing derivatives of this compound that exhibit potent fungicidal activity against various phytopathogens:

Target PathogenActivity Level
Wheat Total EclipseHigh
Apple DecayModerate
Cotton Fungal DiseasesHigh

These findings suggest that the compound can effectively control agricultural pests and diseases, making it a valuable asset in crop protection.

Material Science Applications

In materials science, this compound is utilized as an intermediate for synthesizing advanced materials with specific electronic properties. Its fluorinated structure enhances stability and performance in various applications.

Example: Electronic Materials

Research indicates that incorporating this compound into polymer matrices can improve the electrical conductivity and thermal stability of the resulting materials.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluoro-6-nitrotoluene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules and materials .

Biological Activity

4-Bromo-2-fluoro-6-nitrotoluene (CAS 502496-34-6) is a halogenated nitrotoluene derivative that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This compound is characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a nitro group attached to a toluene ring. The presence of these functional groups contributes to its diverse biological activities, making it a subject of ongoing research.

Molecular Structure

  • Molecular Formula : C7_7H5_5BrFNO2_2
  • Molecular Weight : 234.02 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 256.5 °C
  • Melting Point : 45-48 °C

Physical Properties

PropertyValue
Density1.6 g/cm³
Boiling Point256.5 °C
Melting Point45-48 °C
Flash Point112.7 °C
SolubilityInsoluble in water

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through electrophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells.

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. For instance, derivatives of nitro compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported at 20 μM and 30 μM respectively for related compounds . The mechanism involves the inhibition of essential enzymes in bacterial metabolism.

Agricultural Applications

This compound has been investigated for its fungicidal properties. A study indicated that this compound exhibits higher fungicidal activity against various phytopathogens compared to other related compounds. The effective concentration (EC50) values were significantly lower than those of traditional fungicides, suggesting its potential as an environmentally friendly alternative in agricultural practices .

Study on Antimicrobial Properties

In a comparative analysis of nitro derivatives, it was found that compounds similar to this compound displayed enhanced antibacterial properties due to the presence of halogen substituents. The study utilized docking studies to elucidate the interactions between these compounds and bacterial enzymes, confirming their role as potent inhibitors .

Agricultural Efficacy Testing

Field trials conducted on crops affected by common pathogens demonstrated that formulations containing this compound achieved a significant reduction in disease incidence. For example, the compound showed an inhibition rate of over 70% against barnyard grass radicles, indicating its potential utility in weed management strategies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-2-fluoro-6-nitrotoluene, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration of toluene derivatives. For example, bromination of 2-fluoro-6-nitrotoluene using brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (45–60°C) can yield the target compound. Alternatively, nitration of 4-bromo-2-fluorotoluene with mixed nitric-sulfuric acid at low temperatures (0–5°C) may be employed. Reaction efficiency depends on stoichiometry, solvent polarity, and catalyst selection. Purity (>97%) is achievable via recrystallization in ethanol or column chromatography using silica gel .

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Methodological Answer : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective for removing byproducts. Column chromatography with gradient elution (hexane to ethyl acetate) can resolve isomers or halogenated impurities. Analytical techniques like HPLC or GC-MS should confirm purity (>97% by HPLC), as noted in supplier COA data .

Q. How should researchers characterize this compound structurally?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at C2 and nitro group at C6). IR spectroscopy identifies NO₂ stretching (~1520 cm⁻¹) and C-Br (~600 cm⁻¹) vibrations. X-ray crystallography provides definitive regiochemical confirmation, though single-crystal growth may require slow evaporation in dichloromethane .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange and gradient corrections) accurately model electron density and frontier molecular orbitals. Basis sets such as 6-311+G(d,p) optimize geometry, while solvent effects are modeled via PCM. These methods predict electrophilic aromatic substitution sites, validated against experimental reactivity data .

Q. How do steric and electronic effects of substituents influence cross-coupling reactions involving this compound?

  • Methodological Answer : The bromine atom at C4 is a prime site for Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid ). Fluorine’s electron-withdrawing nature activates the ring but may sterically hinder coupling at C2. Kinetic studies using Pd(PPh₃)₄ catalysts in THF/water mixtures can quantify reaction rates under varying temperatures .

Q. What governs regioselectivity in nitration/halogenation of substituted toluenes like this compound?

  • Methodological Answer : Nitration follows electrophilic aromatic substitution rules, where meta-directing groups (e.g., NO₂) and ortho/para-directing halogens compete. Computational analysis (DFT) reveals charge distribution and Fukui indices to predict dominant pathways. Experimental validation via competitive reactions (e.g., bromination of fluoronitrotoluene isomers) can resolve contradictory literature reports .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Repetitive recrystallization and differential scanning calorimetry (DSC) can identify pure phases. Cross-referencing with high-quality supplier data (e.g., CAS RN 502496-34-6, mp 45–48°C ) ensures consistency. Collaborative studies using standardized NMR solvents (CDCl₃) minimize instrumentation bias .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 ). Store in flammable solids cabinets (WGK 3 ). Avoid inhalation (STOT SE 3) via fume hoods. Spills require neutralization with inert adsorbents (vermiculite) and disposal as halogenated waste .

Q. Data Contradiction Analysis

Q. How should conflicting data on solubility or reactivity be addressed in publications?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., solvent purity, anhydrous vs. hydrated forms). Compare results with computational predictions (e.g., COSMO-RS for solubility). Disclose batch-specific variations (e.g., supplier lot numbers ) and characterize impurities via LC-MS .

Properties

IUPAC Name

5-bromo-1-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUIGBPWEFMEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378426
Record name 4-Bromo-2-fluoro-6-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-34-6
Record name 4-Bromo-2-fluoro-6-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-6-nitrotoluene
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